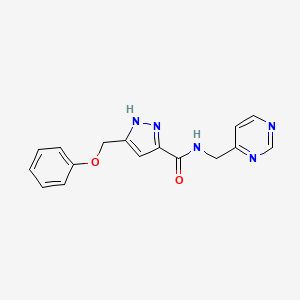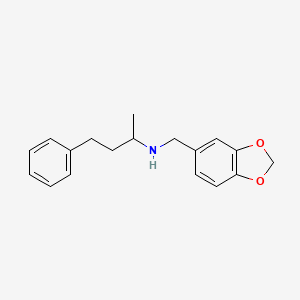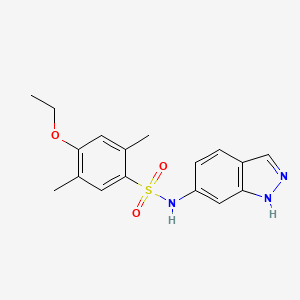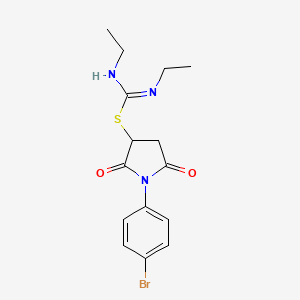
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a pyrazole derivative that exhibits promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mechanism of Action
The mechanism of action of 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the AMPK signaling pathway, which is involved in regulating glucose metabolism.
Biochemical and Physiological Effects:
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and regulate glucose metabolism. Additionally, it has been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its versatility. This compound exhibits a wide range of pharmacological effects, making it useful in various fields of research. Additionally, it has been shown to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research and development of 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its anti-inflammatory effects and its potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to explore its anti-cancer effects and its potential applications in cancer therapy. Additionally, there is a need to study its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Finally, there is a need to develop more efficient synthesis methods to produce this compound in larger quantities.
Conclusion:
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide is a promising compound that exhibits various pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Its versatile nature and low toxicity make it a useful compound for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in drug development.
Synthesis Methods
The synthesis of 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide can be achieved through a multi-step process involving the reaction of various chemicals. The synthesis starts with the reaction of 4-(chloromethyl)pyrimidine and sodium azide to form 4-(azidomethyl)pyrimidine. This intermediate is then reacted with 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-3-carboxamide to form 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide.
Scientific Research Applications
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in drug development. This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have anti-diabetic effects by regulating glucose metabolism.
properties
IUPAC Name |
5-(phenoxymethyl)-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(18-9-12-6-7-17-11-19-12)15-8-13(20-21-15)10-23-14-4-2-1-3-5-14/h1-8,11H,9-10H2,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWPMGHZIKTLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(phenoxymethyl)-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5057679.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5057680.png)
![ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5057688.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5057691.png)
![N-[2-methyl-5-(6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B5057699.png)

![4-{benzoyl[(3-nitrophenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B5057716.png)
![3-allyl-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057722.png)
![[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5057728.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5057736.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5057739.png)

![N-(2,5-dimethylphenyl)-N'-(2-phenylethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5057751.png)
